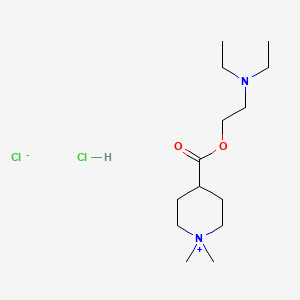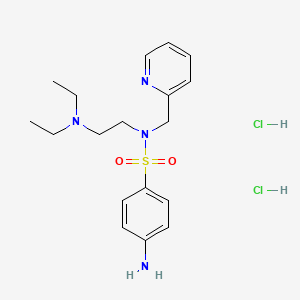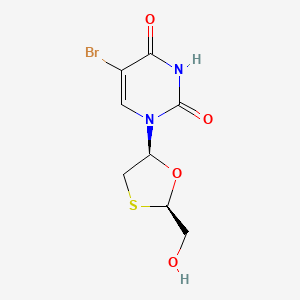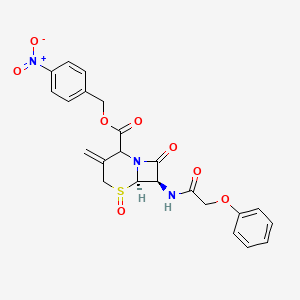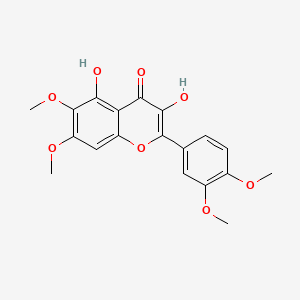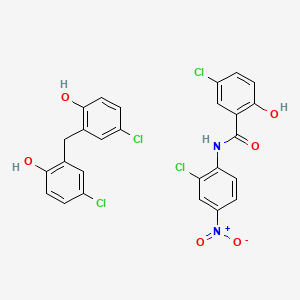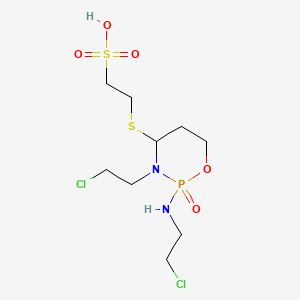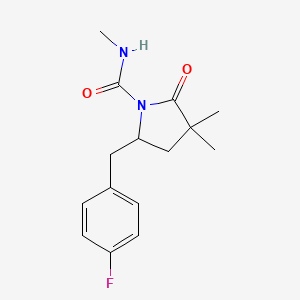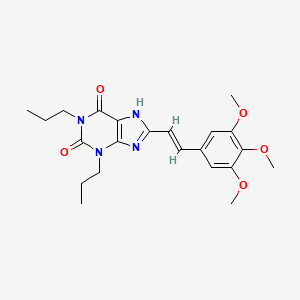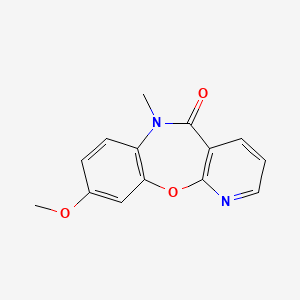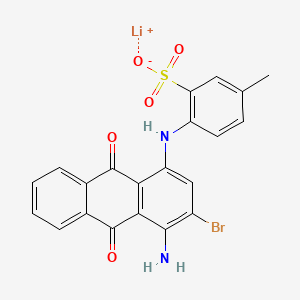
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is derived from anthraquinone, a parent structure known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt typically involves multiple steps:
Bromination: The anthraquinone core undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated anthraquinone is then subjected to amination to introduce an amino group at the 4-position.
Sulfonation: The resulting compound is further reacted with p-toluidine and sulfonic acid to introduce the sulfonic acid group.
Lithiation: Finally, the compound is treated with lithium salts to form the monolithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using bromine or bromine-containing reagents.
Catalytic amination: to ensure high yield and purity.
Controlled sulfonation: to introduce the sulfonic acid group without over-sulfonation.
Lithiation: using lithium hydroxide or lithium carbonate to form the monolithium salt.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, depending on its interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Acid Alizarine Pure Blue B
- Acid Alizarine Sky Blue B
- Acid Anthraquinone Pure Blue
- Acid Blue 78
Uniqueness
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino, bromo, and sulfonic acid groups makes it particularly versatile in various applications, especially in the dye and pigment industries.
Properties
CAS No. |
69121-26-2 |
|---|---|
Molecular Formula |
C21H14BrLiN2O5S |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
lithium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Li/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
QPPOASJWLMCWAU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


